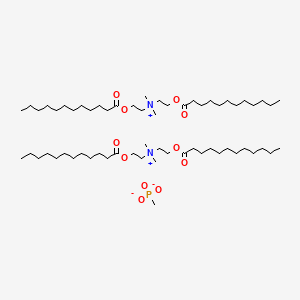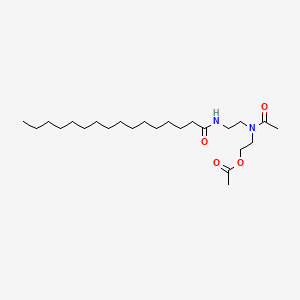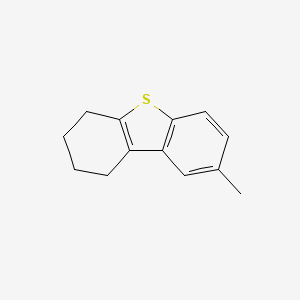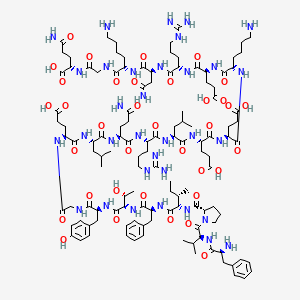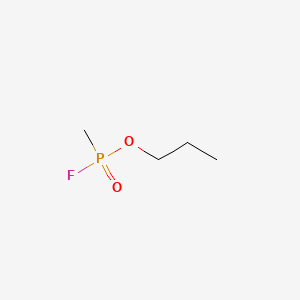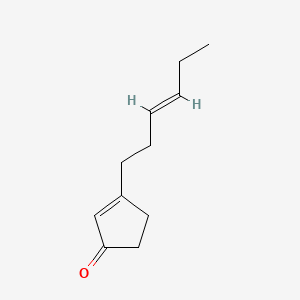
2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl- is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group. This compound is known for its versatile reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl- can be synthesized through several methods. One common approach involves the elimination of α-bromo-cyclopentanone using lithium carbonate . Another method includes the Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters . Additionally, the acid-catalyzed dehydration of cyclopentanediols can afford cyclopentenone .
Industrial Production Methods
In industrial settings, the production of cyclopentenones often involves high-temperature water conditions and the use of zinc as a catalyst. For example, the conversion of 5-hydroxymethylfurfural to 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one using high-temperature water and zinc has been reported .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as organocopper reagents and silyl enol ethers are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl- has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals due to its ability to form complex molecular structures.
Industry: The compound is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl- involves its electrophilic nature, which allows it to react with nucleophiles. The compound’s ketone and alkene functional groups participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: This compound has a similar structure but lacks the hexenyl side chain.
3-Methyl-2-cyclopenten-1-one: This compound has a methyl group instead of the hexenyl side chain.
Cyclopentenone: A general term for compounds containing the cyclopentenone moiety.
Uniqueness
2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl- is unique due to its specific hexenyl side chain, which imparts distinct reactivity and properties compared to other cyclopentenones. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex molecules and industrial products.
Properties
CAS No. |
53253-09-1 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-[(E)-hex-3-enyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-2-3-4-5-6-10-7-8-11(12)9-10/h3-4,9H,2,5-8H2,1H3/b4-3+ |
InChI Key |
MNDIPYKZPZKECD-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCC1=CC(=O)CC1 |
Canonical SMILES |
CCC=CCCC1=CC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


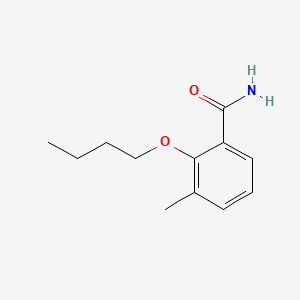
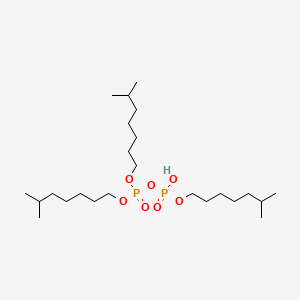

![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

